molecular formula C10H15FN2O B7025346 3-fluoro-N-(spiro[2.2]pentan-2-ylmethyl)azetidine-1-carboxamide

3-fluoro-N-(spiro[2.2]pentan-2-ylmethyl)azetidine-1-carboxamide

Cat. No.: B7025346
M. Wt: 198.24 g/mol
InChI Key: YZVKKEOLEGVGFK-UHFFFAOYSA-N
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Description

3-fluoro-N-(spiro[2.2]pentan-2-ylmethyl)azetidine-1-carboxamide is a synthetic compound characterized by its unique spirocyclic structure. The presence of a spiro[2.2]pentane moiety and a fluorine atom contributes to its distinct chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(spiro[2.2]pentan-2-ylmethyl)azetidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the spiro[2.2]pentane moiety: This can be achieved through a cyclization reaction involving suitable starting materials under specific conditions.

    Introduction of the fluorine atom: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Azetidine ring formation: The azetidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.

    Carboxamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(spiro[2.2]pentan-2-ylmethyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

3-fluoro-N-(spiro[2.2]pentan-2-ylmethyl)azetidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(spiro[2.2]pentan-2-ylmethyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The fluorine atom and spirocyclic structure contribute to its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(spiro[2.2]pentan-2-ylmethyl)pyrrolidine-1-carboxamide
  • 3-fluoro-N-(spiro[2.2]pentan-2-ylmethyl)piperidine-1-carboxamide

Uniqueness

3-fluoro-N-(spiro[2.2]pentan-2-ylmethyl)azetidine-1-carboxamide is unique due to its specific spirocyclic structure and the presence of a fluorine atom. These features contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

3-fluoro-N-(spiro[2.2]pentan-2-ylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2O/c11-8-5-13(6-8)9(14)12-4-7-3-10(7)1-2-10/h7-8H,1-6H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVKKEOLEGVGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2CNC(=O)N3CC(C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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